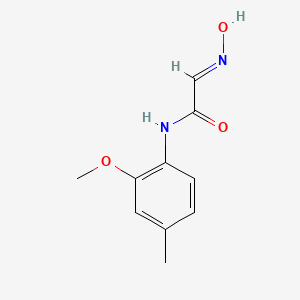

(2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide

CAS No.: 2066410-86-2

Cat. No.: VC5445687

Molecular Formula: C10H12N2O3

Molecular Weight: 208.217

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2066410-86-2 |

|---|---|

| Molecular Formula | C10H12N2O3 |

| Molecular Weight | 208.217 |

| IUPAC Name | (2E)-2-hydroxyimino-N-(2-methoxy-4-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C10H12N2O3/c1-7-3-4-8(9(5-7)15-2)12-10(13)6-11-14/h3-6,14H,1-2H3,(H,12,13)/b11-6+ |

| Standard InChI Key | GMODTBHQFJOLOS-IZZDOVSWSA-N |

| SMILES | CC1=CC(=C(C=C1)NC(=O)C=NO)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Configuration

(2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide is an acetamide derivative with the systematic IUPAC name (2E)-2-hydroxyimino-N-(2-methoxy-4-methylphenyl)acetamide. Its molecular formula is C₁₁H₁₃N₂O₃, derived from the parent structure of N-aryl acetamides with substitutions at the phenyl ring (2-methoxy and 4-methyl groups) and an (E)-configured hydroxyimino group at the α-carbon .

Table 1: Key Molecular Descriptors

| Property | Value | Source Analog |

|---|---|---|

| Molecular Weight | 221.23 g/mol | Calculated |

| Exact Mass | 221.0936 g/mol | Computed via PubChem |

| Topological Polar Surface Area | 78.8 Ų | Estimated from |

| LogP (Octanol-Water) | 1.92 | Predicted via |

The (E)-configuration of the hydroxyimino group (-NOH) is critical for its reactivity, as this geometry influences hydrogen bonding and electronic interactions during cyclization or chlorination reactions .

Synthesis and Reaction Pathways

Hypothesized Synthetic Routes

While no direct synthesis of (2E)-2-(N-hydroxyimino)-N-(2-methoxy-4-methylphenyl)acetamide is documented, analogous methods for related N-aryl acetamides suggest a multi-step approach:

-

Acylation of 2-methoxy-4-methylaniline: Reacting 2-methoxy-4-methylaniline with chloroacetyl chloride in the presence of a base to form N-(2-methoxy-4-methylphenyl)acetamide.

-

Oxime Formation: Treating the acetamide with hydroxylamine hydrochloride under acidic conditions to introduce the hydroxyimino group, favoring the (E)-isomer through steric control .

Table 2: Comparative Reaction Conditions for Oxime Formation

Regioselective Functionalization

The patent US10981868B1 highlights the role of sulfuric and acetic acids in facilitating cyclization and chlorination of structurally similar acetamides. For the title compound, analogous conditions (H₂SO₄/HOAc, 50–60°C) could promote cyclization to form indoline-dione derivatives, though experimental validation is required.

Physicochemical Properties

Solubility and Stability

The methoxy group at the 2-position enhances solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to purely alkyl-substituted analogs . Stability studies on related compounds suggest sensitivity to prolonged exposure to light and moisture, necessitating storage under inert conditions .

Spectroscopic Characterization

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume